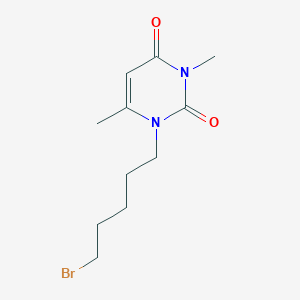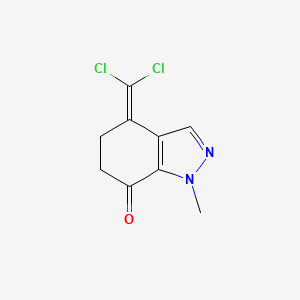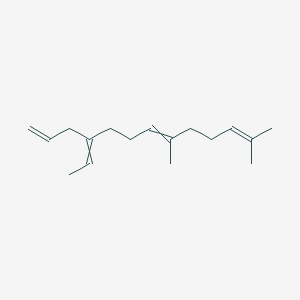
2,4(1H,3H)-Pyrimidinedione, 1-(5-bromopentyl)-3,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 1-(5-bromopentyl)-3,6-dimethyl- is a synthetic organic compound belonging to the pyrimidinedione family This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with a 5-bromopentyl group and two methyl groups at the 3 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(5-bromopentyl)-3,6-dimethyl- typically involves the reaction of 2,4(1H,3H)-Pyrimidinedione with 1-bromo-5-pentanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(5-bromopentyl)-3,6-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidinedione derivatives with various functional groups.
Oxidation Reactions: Oxidized derivatives such as pyrimidinedione oxides.
Reduction Reactions: Reduced derivatives like pyrimidinedione alcohols or amines.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, 1-(5-bromopentyl)-3,6-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
1-(5-Bromopentyl)-5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione: A similar compound with diethyl substitutions instead of dimethyl.
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(5-bromopentyl)-5,5-diethyl-: Another related compound with different alkyl substitutions.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-(5-bromopentyl)-3,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research applications.
特性
| 139333-91-8 | |
分子式 |
C11H17BrN2O2 |
分子量 |
289.17 g/mol |
IUPAC名 |
1-(5-bromopentyl)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17BrN2O2/c1-9-8-10(15)13(2)11(16)14(9)7-5-3-4-6-12/h8H,3-7H2,1-2H3 |
InChIキー |
IQMWBLSTCOHJDA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C(=O)N1CCCCCBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14264253.png)

methanone](/img/structure/B14264271.png)


![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)
